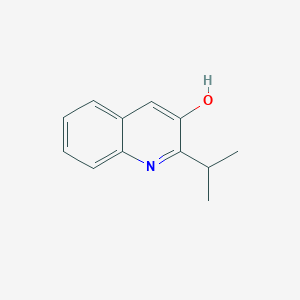
Ethylnicotinimidatehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethylnicotinimidatehydrochloride is an organic compound that belongs to the class of pyridine derivatives. It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine. This compound is known for its reactivity and ability to form stable intermediates, making it a valuable reagent in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethylnicotinimidatehydrochloride can be synthesized through several methods. One common method involves the reaction of ethyl isocyanate with 3-pyridinecarboxylic acid under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of ethyl 3-pyridinecarboximidate hydrochloride often involves large-scale reactions using automated reactors. The process includes the careful control of temperature, pressure, and reaction time to ensure consistent product quality. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), helps in achieving high yields and purity suitable for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
Ethylnicotinimidatehydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyridinecarboxylic acid derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It readily participates in nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, amines, and carboxylic acids. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Aplicaciones Científicas De Investigación
Ethylnicotinimidatehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: It serves as a building block in the synthesis of biologically active compounds, including enzyme inhibitors and receptor agonists.
Medicine: The compound is used in the development of new drugs and therapeutic agents, particularly in the field of oncology and infectious diseases.
Industry: It is employed in the production of specialty chemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of ethyl 3-pyridinecarboximidate hydrochloride involves its ability to form stable intermediates with various functional groups. It acts as a nucleophile or electrophile, depending on the reaction conditions, and facilitates the formation of new chemical bonds. The molecular targets and pathways involved include interactions with carboxyl, amine, and hydroxyl groups, leading to the formation of amides, esters, and other derivatives.
Comparación Con Compuestos Similares
Similar Compounds
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride: Commonly used as a coupling agent in peptide synthesis.
Dicyclohexylcarbodiimide: Another carbodiimide used for similar purposes but with different solubility and reactivity profiles.
Diisopropylcarbodiimide: Used in organic synthesis with distinct properties compared to ethyl 3-pyridinecarboximidate hydrochloride.
Uniqueness
Ethylnicotinimidatehydrochloride is unique due to its specific reactivity with pyridine derivatives, making it particularly useful in the synthesis of heterocyclic compounds. Its ability to form stable intermediates and its versatility in various chemical reactions set it apart from other similar compounds.
Propiedades
Fórmula molecular |
C8H11ClN2O |
|---|---|
Peso molecular |
186.64 g/mol |
Nombre IUPAC |
ethyl pyridine-3-carboximidate;hydrochloride |
InChI |
InChI=1S/C8H10N2O.ClH/c1-2-11-8(9)7-4-3-5-10-6-7;/h3-6,9H,2H2,1H3;1H |
Clave InChI |
YMMLZEFEWAHPKO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=N)C1=CN=CC=C1.Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![octahydro-2H-pyrazino[1,2-a]pyrazine](/img/structure/B8653666.png)


